Azanium;1-oxidobenzotriazole
Overview
Description
Ammonium 1H-1,2,3-benzotriazol-1-olate is a chemical compound known for its unique properties and versatility in various chemical reactions. It is a derivative of benzotriazole, a heterocyclic compound containing three nitrogen atoms in a five-membered ring. This compound is widely used in organic synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium 1H-1,2,3-benzotriazol-1-olate can be synthesized through several methods. One common approach involves the reaction of 1H-benzotriazole with ammonium hydroxide under controlled conditions. The reaction typically takes place in a solvent such as water or ethanol, and the product is isolated through crystallization or filtration .
Industrial Production Methods
In industrial settings, the production of Azanium;1-oxidobenzotriazole often involves large-scale reactions using automated equipment. The process may include continuous flow reactors to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ammonium 1H-1,2,3-benzotriazol-1-olate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the benzotriazole moiety acts as a leaving group.
Common Reagents and Conditions
Common reagents used in reactions with Azanium;1-oxidobenzotriazole include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve moderate temperatures and neutral to slightly acidic pH .
Major Products Formed
The major products formed from reactions involving this compound include various substituted benzotriazoles, amines, and other nitrogen-containing heterocycles .
Scientific Research Applications
Ammonium 1H-1,2,3-benzotriazol-1-olate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing heterocycles.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Ammonium 1H-1,2,3-benzotriazol-1-olate is used in the production of corrosion inhibitors, dyes, and polymers
Mechanism of Action
The mechanism by which Azanium;1-oxidobenzotriazole exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The benzotriazole moiety can stabilize negative charges and radicals, making it a versatile intermediate in organic synthesis. Molecular targets and pathways include interactions with enzymes and other proteins, where it can inhibit or modify their activity .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A precursor to Azanium;1-oxidobenzotriazole, used in similar applications.
2-(1H-Benzotriazol-1-yl)acetonitrile: Another benzotriazole derivative with applications in organic synthesis.
1-((1H-Tetrazol-5-yl)methyl)-1H-benzotriazole: Used in the preparation of antimicrobial derivatives.
Uniqueness
Ammonium 1H-1,2,3-benzotriazol-1-olate is unique due to its stability, ease of preparation, and versatility in various chemical reactions. Its ability to act as both a nucleophile and electrophile, along with its stabilizing properties, makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
azanium;1-oxidobenzotriazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N3O.H3N/c10-9-6-4-2-1-3-5(6)7-8-9;/h1-4H;1H3/q-1;/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEKYIRIBRYUJG-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2[O-].[NH4+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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